Lotaustralin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lotaustralin is a specific phenylethanoid glycoside found in the roots of Rhodiola rosea, a popular medicinal plant historically used in traditional Chinese medicine []. While Rhodiola rosea boasts a complex chemical profile, lotaustralin has emerged as a compound of particular interest in scientific research due to its potential adaptogenic and neuroprotective properties.

Adaptogenic Effects

Adaptogens are natural substances believed to enhance the body's ability to adapt to stress. Studies suggest lotaustralin may contribute to Rhodiola rosea's adaptogenic effects. Research has shown lotaustralin may:

- Improve stress resilience: In animal studies, lotaustralin administration improved stress resilience by regulating the hypothalamic-pituitary-adrenal (HPA) axis, a key stress response system [].

- Reduce fatigue: Studies suggest lotaustralin may enhance physical performance and reduce fatigue by influencing energy metabolism pathways [].

Neuroprotective Potential

Lotaustralin has also garnered interest for its potential neuroprotective properties. Research suggests it may:

- Protect against neurodegeneration: Studies on cultured cells indicate lotaustralin may have neuroprotective effects by reducing oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].

- Enhance cognitive function: Animal studies suggest lotaustralin may improve memory and learning by promoting the growth and survival of neurons.

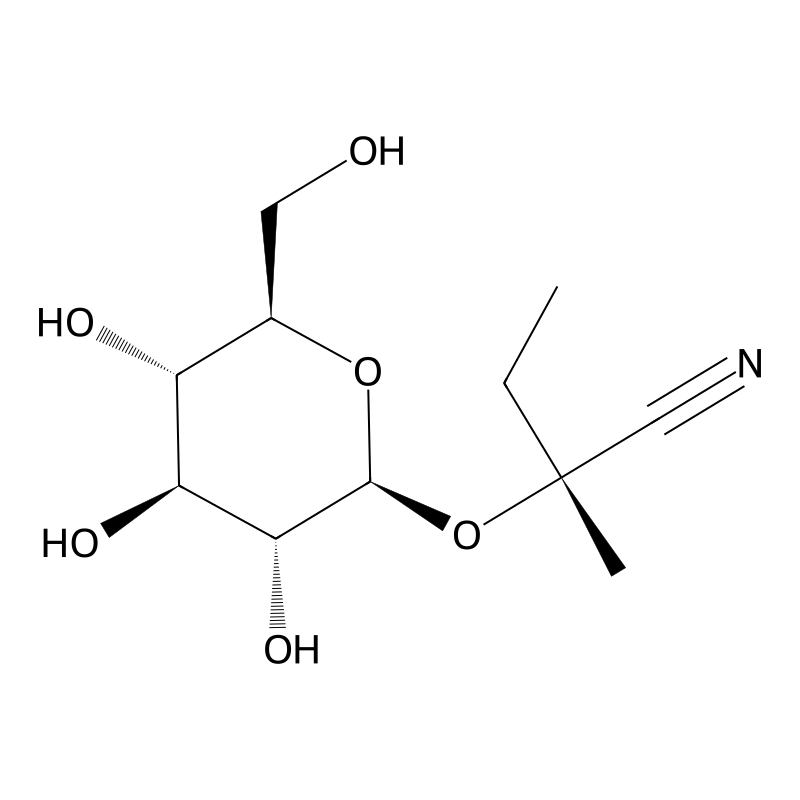

Lotaustralin is a cyanogenic glucoside, primarily found in various plants, including Lotus australis, cassava (Manihot esculenta), lima bean (Phaseolus lunatus), roseroot (Rhodiola rosea), and white clover (Trifolium repens) . Structurally, it is the glucoside of methyl ethyl ketone cyanohydrin and is closely related to another cyanogenic glucoside, linamarin, which is derived from acetone cyanohydrin . Both compounds can release hydrogen cyanide when hydrolyzed by the enzyme linamarase, making them significant in discussions of plant toxicity and food safety.

Lotaustralin-containing plants, particularly cassava, can be toxic if improperly prepared or consumed in large quantities. The breakdown of lotaustralin to HCN can cause acute cyanide poisoning, with symptoms like dizziness, nausea, vomiting, and weakness. In severe cases, it can lead to respiratory failure and death [].

Lotaustralin undergoes hydrolysis to produce glucose and hydrogen cyanide. This reaction is facilitated by the enzyme linamarase, which is activated when plant cells are damaged . The chemical reaction can be summarized as follows:

The rate of this reaction is influenced by pH levels; it occurs more readily in acidic conditions (pH 5.5 to 6.0) and can be inhibited under certain environmental conditions .

Lotaustralin exhibits toxicological properties due to its potential to release hydrogen cyanide, a potent toxin that can interfere with cellular respiration by inhibiting cytochrome c oxidase in the electron transport chain . The presence of lotaustralin in foods, particularly cassava, necessitates proper processing techniques to minimize toxicity. Traditional methods such as soaking and fermenting cassava can reduce cyanogenic compound levels significantly .

Research indicates that lotaustralin interacts with various enzymes in the gut microbiome, leading to its breakdown into hydrogen cyanide upon ingestion . This interaction underscores the importance of understanding gut flora's role in the metabolism of dietary cyanogenic compounds. Studies have also explored how different cooking methods affect the bioavailability of these compounds and their toxic effects .

Lotaustralin shares structural similarities with other cyanogenic glucosides, particularly linamarin. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Source Plant | Toxicity Level |

|---|---|---|---|

| Lotaustralin | Methyl ethyl ketone cyanohydrin glucoside | Cassava, Lotus australis | Moderate (via hydrogen cyanide) |

| Linamarin | Acetone cyanohydrin glucoside | Cassava | High (more prevalent) |

| Dhurrin | Hydroxymandelonitrile glucoside | Sorghum | Moderate |

| Prunasin | Benzyl cyanohydrin glucoside | Cherry | Moderate |

Lotaustralin's unique aspect lies in its specific structural modification compared to linamarin, which results in varying degrees of toxicity and biological activity. While both compounds can release hydrogen cyanide, linamarin is more abundant and thus poses a higher risk in cassava consumption.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Metabolism Metabolites

Wikipedia

Dates

2: Jørgensen K, Morant AV, Morant M, Jensen NB, Olsen CE, Kannangara R, Motawia MS, Møller BL, Bak S. Biosynthesis of the cyanogenic glucosides linamarin and lotaustralin in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme. Plant Physiol. 2011 Jan;155(1):282-92. doi: 10.1104/pp.110.164053. Epub 2010 Nov 2. PubMed PMID: 21045121; PubMed Central PMCID: PMC3075754.

3: Akgul Y, Ferreira D, Abourashed EA, Khan IA. Lotaustralin from Rhodiola rosea roots. Fitoterapia. 2004 Sep;75(6):612-4. PubMed PMID: 15351122.

4: Kang S, Wang J, Zhang J, Liu F, Xu Z. [Quantitative analysis of salidroside and lotaustralin in Rhodiola by gas chromatography]. Zhongguo Zhong Yao Za Zhi. 1998 Jun;23(6):365-6, 384. Chinese. PubMed PMID: 11601302.

5: BUTLER GW, CONN EE. BIOSYNTHESIS OF THE CYANOGENIC GLUCOSIDES LINAMARIN AND LOTAUSTRALIN. I. LABELING STUDIES IN VIVO WITH LINUM USITATISSIMUM. J Biol Chem. 1964 Jun;239:1674-9. PubMed PMID: 14213333.

6: Rojas MG, Morales-Ramos JA. Tri-trophic level impact of host plant linamarin and lotaustralin on Tetranychus urticae and its predator Phytoseiulus persimilis. J Chem Ecol. 2010 Dec;36(12):1354-62. doi: 10.1007/s10886-010-9872-5. Epub 2010 Oct 16. PubMed PMID: 20953678.

7: Fürstenberg-Hägg J, Zagrobelny M, Jørgensen K, Vogel H, Møller BL, Bak S. Chemical defense balanced by sequestration and de novo biosynthesis in a lepidopteran specialist. PLoS One. 2014 Oct 9;9(10):e108745. doi: 10.1371/journal.pone.0108745. eCollection 2014. PubMed PMID: 25299618; PubMed Central PMCID: PMC4191964.

8: Andersen MD, Busk PK, Svendsen I, Møller BL. Cytochromes P-450 from cassava (Manihot esculenta Crantz) catalyzing the first steps in the biosynthesis of the cyanogenic glucosides linamarin and lotaustralin. Cloning, functional expression in Pichia pastoris, and substrate specificity of the isolated recombinant enzymes. J Biol Chem. 2000 Jan 21;275(3):1966-75. PubMed PMID: 10636899.

9: Muzashvili T, Moniuszko-Szajwaj B, Pecio L, Oleszek W, Stochmal A. Ultraperformance liquid chromatography tandem mass spectrometry determination of cyanogenic glucosides in Trifolium species. J Agric Food Chem. 2014 Feb 26;62(8):1777-82. doi: 10.1021/jf4056659. Epub 2014 Feb 12. PubMed PMID: 24476020.

10: Nahrstedt A, Davis RH. Cyanogenic glycosides in butterflies: detection and synthesis of linamarin and lotaustralin in the heliconiinae. Planta Med. 1981 Jun;42(6):124-5. PubMed PMID: 17401921.

11: TETLEY JH. Inhibition of populations of Haemonchus contortus in sheep fed on white clover (Trifolium repens) high in lotaustralin. Nature. 1953 Feb 14;171(4346):311. PubMed PMID: 13036873.

12: Dalisay DS, Kim KW, Lee C, Yang H, Rübel O, Bowen BP, Davin LB, Lewis NG. Dirigent Protein-Mediated Lignan and Cyanogenic Glucoside Formation in Flax Seed: Integrated Omics and MALDI Mass Spectrometry Imaging. J Nat Prod. 2015 Jun 26;78(6):1231-42. doi: 10.1021/acs.jnatprod.5b00023. Epub 2015 May 17. PubMed PMID: 25981198.

13: Zilg H, Conn EE. Stereochemical aspects of lotaustralin biosynthesis. J Biol Chem. 1974 May 25;249(10):3112-5. PubMed PMID: 4406603.

14: Lai D, Abou Hachem M, Robson F, Olsen CE, Wang TL, Møller BL, Takos AM, Rook F. The evolutionary appearance of non-cyanogenic hydroxynitrile glucosides in the Lotus genus is accompanied by the substrate specialization of paralogous β-glucosidases resulting from a crucial amino acid substitution. Plant J. 2014 Jul;79(2):299-311. doi: 10.1111/tpj.12561. Epub 2014 Jun 23. PubMed PMID: 24861854.

15: Zilg H, Tapper BA, Conn EE. The origin of the glucosidic linkage oxygen of the cyanogenic glucosides, linamarin and lotaustralin. J Biol Chem. 1972 Apr 25;247(8):2384-6. PubMed PMID: 5019952.

16: Sulyok M, Beed F, Boni S, Abass A, Mukunzi A, Krska R. Quantitation of multiple mycotoxins and cyanogenic glucosides in cassava samples from Tanzania and Rwanda by an LC-MS/MS-based multi-toxin method. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(4):488-502. doi: 10.1080/19440049.2014.975752. Epub 2014 Nov 14. PubMed PMID: 25350522.

17: Lai D, Pičmanová M, Abou Hachem M, Motawia MS, Olsen CE, Møller BL, Rook F, Takos AM. Lotus japonicus flowers are defended by a cyanogenic β-glucosidase with highly restricted expression to essential reproductive organs. Plant Mol Biol. 2015 Sep;89(1-2):21-34. doi: 10.1007/s11103-015-0348-4. Epub 2015 Aug 7. PubMed PMID: 26249044.

18: Siegień I, Adamczuk A, Wróblewska K. Light affects in vitro organogenesis of Linum usitatissimum L. and its cyanogenic potential. Acta Physiol Plant. 2013;35(3):781-789. Epub 2012 Oct 12. PubMed PMID: 25834293; PubMed Central PMCID: PMC4372823.

19: Song L, Shi JG, Lin S, Yang YC, Yao CS. [Chemical constituents from the linseed meal]. Yao Xue Xue Bao. 2013 Apr;48(4):521-5. Chinese. PubMed PMID: 23833939.

20: Kannangara R, Motawia MS, Hansen NK, Paquette SM, Olsen CE, Møller BL, Jørgensen K. Characterization and expression profile of two UDP-glucosyltransferases, UGT85K4 and UGT85K5, catalyzing the last step in cyanogenic glucoside biosynthesis in cassava. Plant J. 2011 Oct;68(2):287-301. doi: 10.1111/j.1365-313X.2011.04695.x. Epub 2011 Aug 19. PubMed PMID: 21736650.